molecular formula C7H9BrF2N4 B6645272 N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine

Cat. No.: B6645272
M. Wt: 267.07 g/mol
InChI Key: FHUZOSIKUXCIKX-UHFFFAOYSA-N
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Description

N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and two fluorine atoms on the propane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine typically involves multiple steps. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the difluoropropane-1,3-diamine group. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N4/c8-5-1-12-6(13-2-5)14-4-7(9,10)3-11/h1-2H,3-4,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUZOSIKUXCIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NCC(CN)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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